

# Technical Guide: (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                          |
|----------------|----------------------------------------------------------|
| Compound Name: | <i>Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate</i> |
| Cat. No.:      | B153172                                                  |

[Get Quote](#)

CAS Number: 1629229-82-8

## A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate**, a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role as a crucial building block in the synthesis of targeted therapeutics.

## Chemical and Physical Properties

**(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate** is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the stereocenter.<sup>[1]</sup> The presence of the chiral center and the versatile piperazinone core make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

| Property            | Value                                                         | Source                                  |
|---------------------|---------------------------------------------------------------|-----------------------------------------|
| CAS Number          | 1629229-82-8                                                  | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula   | C <sub>10</sub> H <sub>18</sub> N <sub>2</sub> O <sub>3</sub> | <a href="#">[2]</a>                     |
| Molecular Weight    | 214.26 g/mol                                                  | <a href="#">[2]</a>                     |
| IUPAC Name          | tert-butyl (2R)-2-methyl-3-oxopiperazine-1-carboxylate        | <a href="#">[2]</a>                     |
| Appearance          | Solid                                                         |                                         |
| Boiling Point       | 362.0 ± 35.0 °C at 760 mmHg                                   |                                         |
| Purity              | ≥ 95-98% (Commercially available)                             | <a href="#">[3]</a>                     |
| Storage Temperature | 4°C, protect from light                                       |                                         |

## Synthesis and Experimental Protocols

The synthesis of chiral 2-substituted piperazines and their derivatives is a critical area of research in organic and medicinal chemistry. Several strategies have been developed to achieve high enantioselectivity, including the use of chiral pool starting materials, chiral auxiliaries, and asymmetric catalysis.

While a specific, detailed, step-by-step published protocol for the synthesis of **(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate** is not readily available in the public domain, a general and widely applicable approach involves the cyclization of protected amino acid derivatives. A plausible synthetic route, based on established methodologies for similar chiral piperazinones, is outlined below. This hypothetical protocol is for illustrative purposes and would require optimization.

### Hypothetical Experimental Protocol: Synthesis of **(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate**

This protocol is based on the general principles of piperazinone synthesis from amino acid precursors.

### Step 1: N-Boc Protection of (R)-Alanine

- Dissolve (R)-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
- Add a base, such as sodium hydroxide, to adjust the pH.
- Slowly add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
- Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC.
- Acidify the reaction mixture and extract the N-Boc-(R)-alanine with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.

### Step 2: Amide Coupling with a Protected Ethylene Diamine Derivative

- Activate the carboxylic acid of N-Boc-(R)-alanine using a coupling agent (e.g., HATU, HOBT/EDC).
- React the activated amino acid with a mono-protected ethylene diamine derivative (e.g., N-Cbz-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).
- Stir the reaction at room temperature until completion.
- Work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.
- Extract the product with an organic solvent, dry, and concentrate.
- Purify the resulting linear precursor by column chromatography.

### Step 3: Deprotection and Cyclization

- Selectively deprotect the second amino group of the ethylene diamine moiety. For an N-Cbz group, this can be achieved by catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C).
- Upon deprotection, the free amine will undergo intramolecular cyclization to form the piperazinone ring. This can be facilitated by heating or by the addition of a mild base.
- Monitor the cyclization by TLC or LC-MS.
- After completion, filter off the catalyst and concentrate the solvent.
- Purify the final product, **(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate**, by column chromatography or recrystallization.

#### Step 4: Oxidation (if starting from a piperazine)

An alternative approach could involve the synthesis of the corresponding (R)-1-Boc-2-methylpiperazine followed by a selective oxidation at the 3-position. This would require a regioselective oxidation method that is compatible with the Boc-protecting group.

Below is a conceptual workflow for the general synthesis of chiral piperazinones.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for chiral piperazinones.

## Applications in Drug Development

**(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate** is a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature is essential for the stereospecific

synthesis of drugs where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects.

One of the most significant applications of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in certain types of cancer cells, a concept known as synthetic lethality.[4]

## Role in the Synthesis of PARP Inhibitors (e.g., Niraparib)

While a direct and detailed synthetic route from **(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate** to the PARP inhibitor Niraparib is not explicitly detailed in the provided search results, the structural similarity of the piperazinone core to components of PARP inhibitors suggests its potential as a key building block. The synthesis of Niraparib and other PARP inhibitors often involves the construction of a complex heterocyclic core where a chiral piperidine or a related nitrogen-containing heterocycle is a crucial pharmacophore.[5][6][7][8][9]

The general role of such a chiral building block in a drug synthesis workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: Role of the chiral building block in drug synthesis.

## Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

PARP inhibitors function by blocking the activity of PARP enzymes, which are essential for the repair of single-strand DNA breaks. In normal cells, if PARP is inhibited, these single-strand breaks can escalate to more lethal double-strand breaks during DNA replication. These double-strand breaks are then repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. When these cells are treated with a PARP inhibitor, the accumulation of double-strand breaks cannot be repaired efficiently, leading to cell death. This selective killing of cancer cells with a specific DNA repair defect is known as synthetic lethality.

The following diagram illustrates the principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of synthetic lethality with PARP inhibitors.

## Conclusion

**(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate** is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its importance is underscored by its potential role in the construction of targeted therapies like PARP inhibitors. Further research into efficient and scalable synthetic routes for this compound will continue to be of high interest to the drug development community. The understanding of its application in

the context of specific biological pathways, such as the DNA damage response, highlights the critical interplay between synthetic chemistry and modern pharmacology.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 1629229-82-8,(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | lookchem [lookchem.com]
- 2. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate 95% | CAS: 1629229-82-8 | AChemBlock [achemblock.com]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 9. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153172#tert-butyl-2-methyl-3-oxopiperazine-1-carboxylate-cas-number>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)